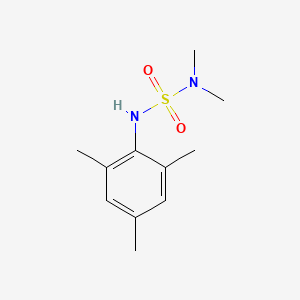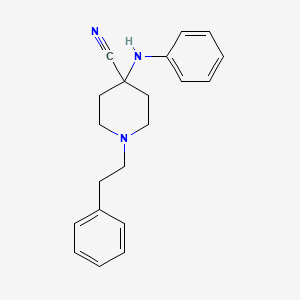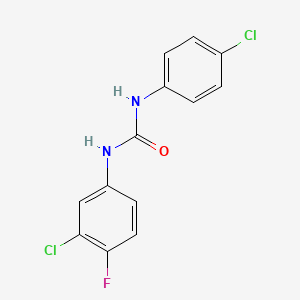
4-cyano-2-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-2-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CFBC and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of CFBC involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and microbial growth. CFBC has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
CFBC has been found to exhibit various biochemical and physiological effects such as induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to cell death. CFBC has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane and cell wall.
Advantages and Limitations for Lab Experiments
CFBC has several advantages for lab experiments such as its high potency, selectivity, and stability. It is also relatively easy to synthesize and can be used in a wide range of assays. However, its limitations include its poor solubility in water and its potential toxicity, which can affect the accuracy of the results.
Future Directions
There are several future directions for the research on CFBC. One potential direction is to investigate its potential applications in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases. Another direction is to explore its potential as a material for the development of new sensors and electronic devices. Additionally, further research is needed to understand the structure-activity relationship of CFBC and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, CFBC is a promising compound that has potential applications in various fields such as medicinal chemistry, drug discovery, and material science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Future research on CFBC should focus on exploring its potential applications in the treatment of other diseases and its potential as a material for the development of new sensors and electronic devices.
Synthesis Methods
The synthesis of CFBC involves the condensation of 4-cyanobenzoyl chloride with 6-acetyl-2-fluorochromone in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain the final compound.
Scientific Research Applications
CFBC has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
4-cyano-2-fluoro-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O3/c18-14-7-10(9-19)1-4-13(14)17(22)20-12-3-5-15-11(8-12)2-6-16(21)23-15/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGLITCBYKNFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-2-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)


![1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)
![[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B5809041.png)



![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)


![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)
